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Compound of Interest

Compound Name: 3-Fluoro-5-iodobenzonitrile

Cat. No.: B1302148

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for
3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5). It includes predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured
format for clarity. Detailed experimental protocols for acquiring this data are provided, along
with graphical representations of the analytical workflow and the correlation between
spectroscopic signals and molecular structure. This document is intended to serve as a
foundational resource for researchers working with this compound.

Molecular and Physical Properties

3-Fluoro-5-iodobenzonitrile is a halogenated aromatic nitrile with the following properties:
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Property Value Reference
Chemical Formula C7HsFIN [1112113114]
Molecular Weight 247.01 g/mol [11[31[5]

Monoisotopic Mass

246.92942 Da

[5]

CAS Number 723294-75-5 [11[2]13]1[5]
Appearance Solid [1]
Melting Point 29-30 °C [1]

Boiling Point 251 °C [1114]
Density 1.98 g/cm3 [1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 3-Fluoro-5-

iodobenzonitrile based on its chemical structure and typical values for its constituent

functional groups.

NMR Spectroscopy Data (Predicted)

Solvent: CDClIs, Reference: Tetramethylsilane (TMS) for *H and 3C, CFCIs for 1°F.

Table 1: Predicted *H NMR Data

Proton

Multiplicity

Approx. Chemical Coupling

Shift (ppm) Constants (Hz)
H-2 Triplet (t) 7.8-8.0 J(H,F) =2-3 Hz
Doublet of Doublets J(H,H) = 2-3 Hz,

H-4 7.6-7.8

(dd)

J(H,F) = 8-10 Hz

| H-6 | Doublet of Doublets (dd) | 7.9 - 8.1 | J(H,H) = 2-3 Hz, J(H,F) = 5-7 Hz |

Table 2: Predicted 3C NMR Data

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.acmec.com.cn/product/f71860
https://www.1stsci.com/products/723294-75-5?cas=723294-75-5
https://www.chemscene.com/723294-75-5.html
https://americanelements.com/723294-75-5-3-fluoro-5-iodobenzonitrile
https://www.acmec.com.cn/product/f71860
https://www.chemscene.com/723294-75-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-fluoro-5-iodobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/3-fluoro-5-iodobenzonitrile
https://www.acmec.com.cn/product/f71860
https://www.1stsci.com/products/723294-75-5?cas=723294-75-5
https://www.chemscene.com/723294-75-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-fluoro-5-iodobenzonitrile
https://www.acmec.com.cn/product/f71860
https://www.acmec.com.cn/product/f71860
https://www.acmec.com.cn/product/f71860
https://americanelements.com/723294-75-5-3-fluoro-5-iodobenzonitrile
https://www.acmec.com.cn/product/f71860
https://www.benchchem.com/product/b1302148?utm_src=pdf-body
https://www.benchchem.com/product/b1302148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Approx. Chemical Shift

Carbon Coupling
(ppm)
C-CN 115 - 118 -
C-CN 112 -115
C-l 92-95
C-F 161 - 164 Doublet, 1J(C,F) = 250 Hz

| C-H (Aromatic) | 125 - 145 | Doublets, J(C,F) may be observed |

Table 3: Predicted °F NMR Data

Approx. Chemical Shift

Fluorine Multiplicity
(ppm)

| Ar-F | Triplet of Doublets (td) | -105 to -115 |

Infrared (IR) Spectroscopy Data (Predicted)

Table 4: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Vibration

3100 - 3000 Medium Aromatic C-H Stretch
2230 - 2220 Strong C=N (Nitrile) Stretch

1600 - 1550 Medium-Strong Aromatic C=C Stretch
1280 - 1200 Strong Aryl C-F Stretch

850 - 750 Strong C-H Out-of-plane Bending

| 700 - 500 | Medium-Strong | Aryl C-I Stretch |

Mass Spectrometry (MS) Data

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 5: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity Assignment

247 High [M]* (Molecular lon)
221 Low [M - CNJ*

120 Medium [M-1]*

| 94 | Medium | [M - | - CNJ* |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the
structure of organic molecules.[6]

e Sample Preparation:

[¢]

Weigh 10-25 mg of 3-Fluoro-5-iodobenzonitrile for tH NMR, or 50-100 mg for 13C NMR.
[7]

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, small vial.[7]

To ensure a clear solution, filter the sample through a Pasteur pipette containing a small

[¢]

plug of glass wool directly into a clean, dry 5 mm NMR tube.

[¢]

Cap the NMR tube securely. Avoid using tubes with any chips or cracks.
o Data Acquisition:

o Insert the sample into the NMR spectrometer.
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o Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to achieve optimal homogeneity.

o Acquire the H, 13C, and °F NMR spectra using standard pulse programs. For 13C, a
sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

o Process the raw data (Free Induction Decay - FID) by applying Fourier transformation,
phase correction, and baseline correction.

o Reference the spectra. For *H and 3C, the residual solvent peak can be used as a
secondary reference, which is calibrated against internal TMS (0 ppm). For °F, an
external standard like CFCls is typically used.

Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[8]
o Sample Preparation (Thin Solid Film Method):[9]

o Place a small amount (approx. 10-20 mg) of solid 3-Fluoro-5-iodobenzonitrile into a
small vial.

o Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely
dissolve the solid.[9]

o Using a pipette, place one or two drops of the resulting solution onto the surface of a
clean, dry salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, which will leave a thin, even film of the solid
compound on the plate.[9]

o Data Acquisition:
o Place the salt plate into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty instrument.

o Acquire the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

o After analysis, clean the salt plate thoroughly with a suitable solvent like dry acetone and
return it to a desiccator.[10]

Mass Spectrometry (MS) Protocol

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a compound.[11]

e Sample Preparation:

o Prepare a dilute solution of the sample. A typical starting concentration is 1 mg/mL in a
volatile organic solvent such as methanol or acetonitrile.[12]

o Further dilute this stock solution to a final concentration of approximately 10-100 pg/mL.
[12]

o Ensure the final solution is free of any particulate matter. If necessary, filter the solution.
[12]

o Data Acquisition (Electron lonization - El):

o Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC) inlet.

o The sample is vaporized in a high vacuum environment.[13]

o In the ion source, the vaporized molecules are bombarded with a high-energy electron
beam, causing ionization and fragmentation.[13][14]

o The resulting positively charged ions are accelerated by an electric field.[14]

o The accelerated ions then enter a magnetic field, where they are deflected based on their
mass-to-charge (m/z) ratio.[13]
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o A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Visualization of Workflow and Data Interpretation
Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic
characterization of 3-Fluoro-5-iodobenzonitrile.

Sample Preparation

3-Fluoro-5-iodobenzonitrile

l

Dissolve in CDCI3 Dissolve in CH2CI2 Prepare Dilute Solution
Filter into NMR tube Deposit on Salt Plate in Methanol

Data Acquisition

Acquire 1H, 13C, 19F Spectra Acquire Spectrum Acquire Spectrum
(NMR Spectrometer) (FT-IR Spectrometer) (Mass Spectrometer)

Data Analysis & Interpretation

Process FID Identify Functional Identify Molecular lon
Assign Peaks Group Bands & Fragments

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of 3-Fluoro-5-iodobenzonitrile.
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Spectroscopic Data and Structural Correlation

This diagram shows how different spectroscopic techniques provide information about specific
parts of the 3-Fluoro-5-iodobenzonitrile molecule.

IR: ~2225 cm~1 (Strong) MS: m/z = 247 [M]*

Nitrile Group (C=N) Aryl-Fluorine Bond Aromatic Protons Fluorine Atom Entire Molecule

IR: ~1250 cm~ (Strong) H NMR: 3 Aromatic Signals 19F NMR: 1 Signal

Click to download full resolution via product page

Caption: Correlation of spectroscopic data to molecular features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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